molecular formula C8H7N3O3 B13325115 6-[(Prop-2-yn-1-yloxy)amino]pyridazine-3-carboxylic acid

6-[(Prop-2-yn-1-yloxy)amino]pyridazine-3-carboxylic acid

Cat. No.: B13325115
M. Wt: 193.16 g/mol
InChI Key: LXYPAQMGAXFPBQ-UHFFFAOYSA-N
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Description

6-[(Prop-2-yn-1-yloxy)amino]pyridazine-3-carboxylic acid is a chemical compound with the molecular formula C8H7N3O3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(Prop-2-yn-1-yloxy)amino]pyridazine-3-carboxylic acid typically involves the reaction of pyridazine derivatives with propargyl alcohol under specific conditions. One common method involves the use of N,N-dimethylformamide (DMF) as a solvent and a base such as potassium carbonate (K2CO3) to facilitate the reaction. The reaction is carried out at elevated temperatures to ensure complete conversion of the starting materials .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and implementing continuous flow processes to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

6-[(Prop-2-yn-1-yloxy)amino]pyridazine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the propargyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridazine derivatives.

Scientific Research Applications

6-[(Prop-2-yn-1-yloxy)amino]pyridazine-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-[(Prop-2-yn-1-yloxy)amino]pyridazine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[(Prop-2-yn-1-yloxy)amino]pyridazine-3-carboxylic acid is unique due to its pyridazine core, which imparts distinct chemical reactivity and biological activity compared to other similar compounds

Properties

Molecular Formula

C8H7N3O3

Molecular Weight

193.16 g/mol

IUPAC Name

6-(prop-2-ynoxyamino)pyridazine-3-carboxylic acid

InChI

InChI=1S/C8H7N3O3/c1-2-5-14-11-7-4-3-6(8(12)13)9-10-7/h1,3-4H,5H2,(H,10,11)(H,12,13)

InChI Key

LXYPAQMGAXFPBQ-UHFFFAOYSA-N

Canonical SMILES

C#CCONC1=NN=C(C=C1)C(=O)O

Origin of Product

United States

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